![molecular formula C21H18N6O5S B2608458 N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 894032-84-9](/img/structure/B2608458.png)
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound featuring a thiazole and triazole ring system
Mechanism of Action
Based on the structural features of the compound, it contains a 1,2,4-triazolo[3,2-b][1,3]thiazole moiety . Compounds containing similar moieties have been reported to exhibit diverse pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are also known to interact with different target receptors due to their ability to form specific hydrogen bonds .
The compound also contains a 4-methoxyphenyl group and a 4-nitrophenyl group. Compounds with these groups have been used in various pharmaceutical applications. For instance, the 4-methoxyphenyl group is often found in compounds with analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
These compounds can interact with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Similar compounds have shown to induce apoptosis in cancer cells . They have been observed to upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Molecular Mechanism
Similar compounds have shown promising dual enzyme inhibition of PARP-1 and EGFR . These results agreed with the molecular docking studies that highlighted the binding disposition of these compounds inside the PARP-1 and EGFR protein active sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates. These intermediates are then coupled through a series of reactions involving condensation, cyclization, and functional group modifications.
Thiazole Synthesis: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Triazole Synthesis: The triazole ring is often prepared via the cyclization of hydrazides with carbon disulfide and subsequent reaction with hydrazine.
Coupling Reaction: The final step involves coupling the thiazole and triazole intermediates with an oxalamide linker. This is typically achieved through a condensation reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced aromatic compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide can be compared with other similar compounds to highlight its uniqueness:
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring but differ in their overall structure and bioactivity.
Triazole Derivatives: Compounds like fluconazole and voriconazole contain the triazole ring and are known for their antifungal properties.
Oxalamide Derivatives: Compounds such as oxaliplatin, a chemotherapy drug, contain the oxalamide moiety but have different applications and mechanisms of action.
By comparing these compounds, the unique combination of functional groups and the resulting bioactivity of this compound can be better understood and appreciated.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5S/c1-32-17-8-2-13(3-9-17)18-24-21-26(25-18)16(12-33-21)10-11-22-19(28)20(29)23-14-4-6-15(7-5-14)27(30)31/h2-9,12H,10-11H2,1H3,(H,22,28)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLWTXDSRDKBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
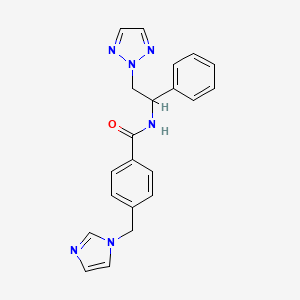

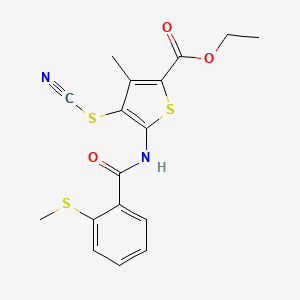
![2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2608380.png)

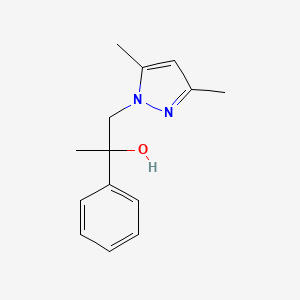
![4-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2608388.png)
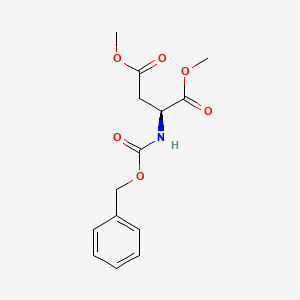
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2608391.png)
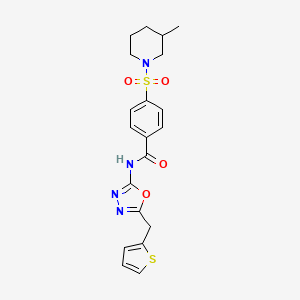
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2608393.png)
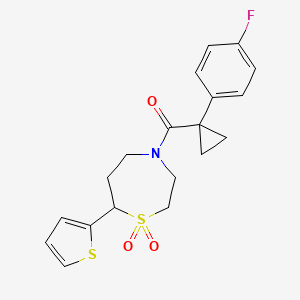
![4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2608396.png)
![8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2608397.png)
